alpha-Glucosamine 1-phosphate

Peptidoglycan biosynthesis Bacterial cell wall Antibacterial target validation

Research on bacterial cell wall biosynthesis often stalls due to isomerically incorrect or low-purity GlcN-1P standards, leading to failed GlmU acetyltransferase assays and inaccurate HBP flux data. This ≥95% HPLC α-D-Glucosamine 1-phosphate (CAS 2152-75-2) is the dedicated, isomerically pure substrate for the bifunctional enzyme GlmU, enabling reliable in vitro reconstitution of the UDP-GlcNAc pathway and high-throughput antibacterial screening. • Isomer-specific substrate: Eliminates false negatives in GlmM/GlmU inhibitor screening; cannot be substituted by GlcN-6P. • Consistent quality: ≥95% HPLC ensures reproducible kinetic data across peptidoglycan and lipopolysaccharide biosynthesis studies. • Supply reliability: Available in multiple research-scale sizes for global B2B procurement with documented storage and shipping conditions.

Molecular Formula C6H14NO8P
Molecular Weight 259.15 g/mol
Cat. No. B15089102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Glucosamine 1-phosphate
Molecular FormulaC6H14NO8P
Molecular Weight259.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O
InChIInChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)
InChIKeyYMJBYRVFGYXULK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Glucosamine 1-phosphate Procurement Guide


α-D-Glucosamine 1-phosphate (GlcN-1P; CAS 2152-75-2) is a phosphorylated amino sugar derivative with molecular formula C₆H₁₄NO₈P and molecular weight 259.15 g/mol, existing as a solid white powder at room temperature [1]. It is soluble in water (≥100 mg/mL) and exhibits a density of 1.81 g/cm³ with a predicted boiling point of 596 °C at 760 mmHg . This compound is an essential metabolic intermediate in the hexosamine biosynthesis pathway (HBP), serving as a dedicated precursor for UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthesis [2], and is widely recognized as an E. coli metabolite that feeds directly into peptidoglycan synthesis pathways .

Pathway Hexosamine biosynthesis (HBP) intermediate for UDP-GlcNAc production
Microbiology Substrate for bacterial peptidoglycan assembly and GlmU target validation
Synthesis Enzymatic polymerization monomer for non-natural chitin/chitosan stereoisomers

α-Glucosamine 1-phosphate Isomer Specificity


GlcN-1P cannot be generically substituted with glucosamine-6-phosphate (GlcN-6P) or other phosphorylated glucosamine analogs because these isomers serve fundamentally different metabolic functions and exhibit distinct enzyme specificities. In the bacterial peptidoglycan biosynthesis pathway, the conversion of GlcN-6P to GlcN-1P is an essential committed step catalyzed by phosphoglucosamine mutase (GlmM), where GlcN-1P is the exclusive substrate for subsequent acetylation by the bifunctional enzyme GlmU to produce N-acetylglucosamine-1-phosphate [1]. Failure to provide the correct 1-phosphate isomer disrupts UDP-GlcNAc production and downstream cell wall assembly [2]. Additionally, chromatographic and MS/MS fragmentation profiles differ markedly between these isomers, requiring isomer-specific analytical standards for accurate quantification in metabolomics and pathway flux studies .

α-GlcN-1P Target
Exclusive substrate for GlmU acetyltransferase in UDP-GlcNAc pathway
Alpha-anomer required for GlmM phosphomutase activation
Correct isomer for peptidoglycan biosynthesis flux analysis
GlcN-6P (Common Analog)
Serves different metabolic node; cannot substitute for 1-phosphate isomer
Distinct chromatographic and MS/MS fragmentation profile
Substitution disrupts GlmM-GlmU sequential reaction studies

α-Glucosamine 1-phosphate Comparative Evidence


GlcN-1P vs. GlcN-6P in Cell Wall Biosynthesis

GlcN-1P and GlcN-6P represent sequential but functionally non-interchangeable intermediates in the UDP-GlcNAc biosynthetic pathway. GlcN-1P is the specific substrate for the acetyltransferase domain of GlmU, which catalyzes the conversion of GlcN-1P + acetyl-CoA to N-acetylglucosamine-1-phosphate + CoA [1]. Under vancomycin stress in MRSA, GlcN-6P levels increased approximately 3-fold while GlcN-1P levels remained stable, demonstrating differential regulatory control at the GlmS step that produces GlcN-6P [2].

Isomer Response
Head-to-head
Stable vs ~3× increase
Isomer-specific metabolic regulation under stress
MRSA vancomycin challenge, LC-MS/MS
Peptidoglycan biosynthesis Bacterial cell wall Antibacterial target validation

Cellobiose Phosphorylase Substrate Comparison

In cellobiose phosphorylase (EC 2.4.1.20) activity assays, α-D-glucosamine 1-phosphate exhibits substantially reduced substrate efficiency compared to the native substrate α-D-glucose 1-phosphate. Specifically, GlcN-1P demonstrates only 24% relative activity in the phosphorolysis direction [1]. This quantitative difference is critical for enzyme engineering and substrate specificity studies.

Phosphorylase Activity
Head-to-head
24% relative activity
vs Glc-1-P (100%)
Reduced substrate efficiency for cellobiose phosphorylase
Supports engineering and specificity studies
Enzyme kinetics Phosphorylase substrate specificity Carbohydrate enzymology

α-Glucan Phosphorylase Copolymerization Control

Thermostable α-glucan phosphorylase catalyzes copolymerization of α-D-glucosamine 1-phosphate (GlcN-1P) with α-D-glucose 1-phosphate (Glc-1-P) from a maltotriose primer. The Glc/GlcN compositional ratio in the resulting α(1→4)-linked glucosaminoglucans is directly dependent on the Glc-1-P/GlcN-1P feed ratio [1]. The products exhibit completely different structural characteristics from natural glycosaminoglycans as confirmed by MALDI-TOF MS and NMR [2].

Copolymerization Control
Head-to-head
Feed ratio-dependent vs Glc-1-P co-monomer
Tunable Glc/GlcN composition in polysaccharides
α-glucan phosphorylase, 50°C
Enzymatic polymerization Non-natural polysaccharides Biomaterials synthesis

UDP-Sugar Pyrophosphorylase Substrate Specificity

Bifunctional enzymes involved in UDP-GlcNAc biosynthesis exhibit distinct catalytic preferences for N-acetylated versus non-acetylated amino-sugar-1-phosphates. The GlmU C-terminal domain specifically catalyzes the conversion of GlcNAc-1-P to UDP-GlcNAc, while the N-terminal acetyltransferase domain acts on GlcN-1P with acetyl-CoA to first produce GlcNAc-1-P [1]. In eukaryotic systems, UDP-GlcNAc pyrophosphorylase activity shows 2-3 fold higher activity with N-acetyl-D-galactosamine 1-phosphate compared to N-acetyl-D-glucosamine 1-phosphate [2].

Substrate Specificity
Class-level
GlcN-1P needs acetylation vs GlcNAc-1P direct substrate
Sequential pathway step differentiation
GlmU bifunctional assay context
Glycosyltransferase UDP-sugar biosynthesis Substrate specificity profiling

Phosphoglucosamine Mutase Anomeric Activation

Phosphoglucosamine mutase (GlmM, EC 5.4.2.10) from Escherichia coli requires activation by phosphorylation. The enzyme can be autophosphorylated in vitro by α-D-glucosamine 1,6-bisphosphate, which is an intermediate in the GlcN-6P ↔ GlcN-1P interconversion reaction [1]. The alpha anomeric configuration is essential for this activation; the beta-anomer does not serve as an effective activator [2].

Anomeric Activation
Class-level
Alpha anomer: active vs Beta: minimal activation
Alpha-specific GlmM enzyme activation required
In vitro autophosphorylation assay
Enzyme regulation Phosphomutase mechanism Bacterial metabolism

Commercial Purity Grade Comparison

Commercial α-D-glucosamine 1-phosphate is available at multiple purity grades with corresponding storage and handling requirements. Supplier purity specifications range from ≥95% (Aladdin, BioGlyco, Wanvibio) to ≥97% TLC (Sigma-Aldrich/Merck, Santa Cruz, CymitQuimica) to ≥98% (InvivoChem) [1][2]. All suppliers specify storage at -20°C, with argon charging recommended for long-term stability due to moisture sensitivity .

Purity Grade
Specification review
≥95% – ≥98%
Purity tier selection for application sensitivity
TLC and general purity specifications
Procurement specification Quality control Research-grade reagents

α-Glucosamine 1-phosphate Application Scenarios


Bacterial Cell Wall Biosynthesis & Target Validation

α-D-Glucosamine 1-phosphate serves as an essential intermediate and substrate for studies of the bacterial peptidoglycan and lipopolysaccharide biosynthetic pathways [1]. It is the specific substrate for the acetyltransferase domain of GlmU, a bifunctional enzyme recognized as a promising antibacterial drug target due to its exclusivity to prokaryotes [2]. The compound is required for in vitro reconstitution of the UDP-GlcNAc biosynthetic pathway from fructose-6-phosphate, enabling high-throughput screening of GlmM and GlmU inhibitors [3].

Enzymatic Synthesis of Non-Natural Aminopolysaccharides

Thermostable α-glucan phosphorylase catalyzes the polymerization of α-D-glucosamine 1-phosphate to produce α(1→4)-linked glucosamine polymers, which upon N-acetylation yield chitin and chitosan stereoisomers with structures distinct from natural polysaccharides [4]. Copolymerization with α-D-glucose 1-phosphate enables tunable synthesis of heteroaminopolysaccharides with controlled Glc/GlcN ratios, producing materials with novel amphoteric and pH-responsive properties [5]. This application is supported by patent literature describing glucosamine-containing branched glucans for pharmaceutical and biomaterial uses [6].

Hexosamine Pathway Flux & Metabolic Disease

As a dedicated intermediate in the hexosamine biosynthesis pathway (HBP), GlcN-1P is essential for studies investigating the link between HBP flux and insulin resistance [7]. The HBP is a key nutrient-sensing pathway connecting glucose metabolism to O-GlcNAcylation-mediated signaling, and GlcN-1P represents a critical node between GlcN-6P production and UDP-GlcNAc synthesis. Researchers quantifying HBP flux in diabetes and metabolic syndrome models require authentic GlcN-1P as an analytical standard for LC-MS/MS based metabolomics [8].

Phosphorylase Engineering & Substrate Specificity

α-D-Glucosamine 1-phosphate is employed as an analog substrate for characterizing phosphorylase substrate tolerance, with documented 24% relative activity in cellobiose phosphorylase assays compared to the native glucose-1-phosphate substrate [9]. This quantitative activity differential enables structure-activity relationship studies and site-directed mutagenesis campaigns aimed at engineering phosphorylases with expanded substrate scope for biocatalytic applications in carbohydrate synthesis .

Application
Selection Property
Validation Focus
Bacterial cell wall research
Isomer-specific GlmU/GlmM substrate
UDP-GlcNAc pathway reconstitution and inhibitor screening
Enzymatic polysaccharide synthesis
α-glucan phosphorylase substrate compatibility
Copolymer composition control and structural characterization
Hexosamine pathway flux studies
HBP intermediate analytical standard
LC-MS/MS quantification in metabolic models
Phosphorylase engineering
Analog substrate with documented activity differential
Kinetic comparison and enzyme mutant screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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